2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid
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Overview
Description
2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a butyl group and a thiophen-2-ylsulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the thiophen-2-ylsulfonyl chloride, which is then reacted with butylamine to form the thiophen-2-ylsulfonylbutylamine intermediate. This intermediate is subsequently coupled with 2-aminobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophen-2-ylsulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid is not fully understood but is believed to involve interactions with specific molecular targets. The thiophene ring and sulfonyl group may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-[Butyl(thiophen-2-yl)amino]benzoic acid: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
2-[Butyl(thiophen-2-ylsulfonyl)amino]acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
2-[Butyl(thiophen-3-ylsulfonyl)amino]benzoic acid: The thiophene ring is substituted at a different position, potentially altering its properties.
Uniqueness
2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid is unique due to the presence of both the butyl and thiophen-2-ylsulfonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[butyl(thiophen-2-ylsulfonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-2-3-10-16(22(19,20)14-9-6-11-21-14)13-8-5-4-7-12(13)15(17)18/h4-9,11H,2-3,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNCEBYAFCWFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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